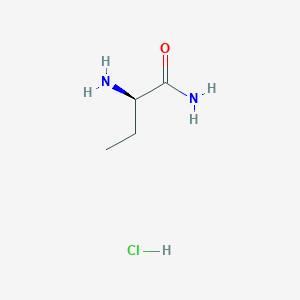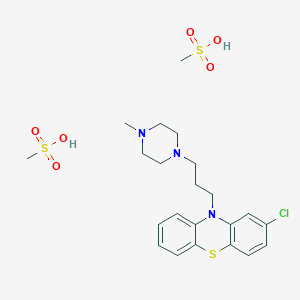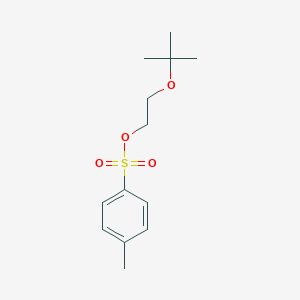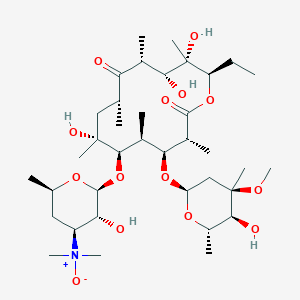
Erythromycin A N-oxid
Übersicht
Beschreibung
Erythromycin, anhydro-, N-oxide (EAO) is a semi-synthetic derivative of erythromycin, a natural antibiotic produced by the bacterium Saccharopolyspora erythraea. EAO has been widely studied for its potential to treat a variety of bacterial infections. It has also been investigated for its potential as an anticancer agent. EAO has been shown to have a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an attractive candidate for the treatment of bacterial infections.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Erythromycin ist eine Makrolidverbindung mit einem breiten antimikrobiellen Spektrum . Es wird derzeit zur Behandlung einer großen Anzahl bakterieller Infektionen eingesetzt, die Haut, Atemwege, Darm, Knochen und andere Systeme betreffen . Es hat sich aus klinischer Sicht als sehr wertvoll erwiesen .
Moderne Arzneimittelverabreichung
Es wurden Erythromycin-Formulierungen, einschließlich Nanopartikel, entwickelt, um mehrere Nachteile von Erythromycin zu überwinden, wie z. B. die sehr geringe Wasserlöslichkeit und die Instabilität unter sauren Bedingungen . Diese Formulierungen zielen darauf ab, die Wirksamkeit und Bioverfügbarkeit zu verbessern .
Photokatalyse in der Umweltwissenschaft
Erythromycin wurde in Studien im Zusammenhang mit Photokatalyse verwendet, einem effizienten und kostengünstigen Ansatz zur Behandlung von Antibiotika . Insbesondere konzentrieren sich die Forschungsarbeiten auf den Abbau von Erythromycin unter Verwendung photokatalytischer Nanocomposite .
Studien zur Antibiotikaresistenz
Die weit verbreitete Verwendung von Erythromycin hat zu Bedenken hinsichtlich der Antibiotikaresistenz geführt . Es wurden Studien durchgeführt, um die Mechanismen der Resistenz zu verstehen und Strategien zu entwickeln, um sie zu bekämpfen .
Biosyntheseforschung
Erythromycin A wird durch Biosynthese während der Fermentation aus Arten der grampositiven Saccharopolyspora erythraea hergestellt
Wirkmechanismus
Target of Action
Erythromycin A N-oxide, also known as Erythromycin, anhydro-, N-oxide, is a derivative of the well-known compound erythromycin A . Erythromycin A is a macrolide antibiotic that targets a variety of bacterial infections . It primarily targets gram-positive and gram-negative bacteria . The primary targets of erythromycin A are the 50S subunits of the bacterial ribosome .
Mode of Action
Erythromycin A N-oxide, like its parent compound erythromycin A, is believed to inhibit protein synthesis in bacteria . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, blocking peptide chain synthesis and ultimately inhibiting protein synthesis . This action prevents the further growth of bacteria rather than directly destroying them .
Biochemical Pathways
Erythromycin a, the parent compound, is known to affect various biochemical pathways in bacteria, leading to their inability to grow and reproduce . The inhibition of protein synthesis disrupts essential biological processes within the bacterial cell .
Pharmacokinetics
Erythromycin a, the parent compound, is known to concentrate in the liver and is excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is likely metabolized .
Result of Action
The result of the action of Erythromycin A N-oxide is likely similar to that of erythromycin A. By inhibiting protein synthesis, it prevents the growth and reproduction of bacteria, effectively treating bacterial infections . Erythromycin A is effective against a variety of infections, including respiratory tract infections, skin infections, and others .
Action Environment
The action of Erythromycin A N-oxide, like that of erythromycin A, can be influenced by environmental factors. For instance, erythromycin A exhibits several drawbacks, including very low solubility in water and instability under acidic conditions, which can limit its efficacy and bioavailability . These factors would likely also influence the action, efficacy, and stability of Erythromycin A N-oxide.
Zukünftige Richtungen
Efforts to find macrolides that were active against macrolide-resistant strains led to the development of erythromycin analogs with alkyl-aryl side chains that mimicked the sugar side chain of 16-membered macrolides, such as tylosin . Solithromycin is a fourth-generation macrolide that has a fluorine at the 2-position, and an alkyl-aryl side chain that is different from telithromycin .
Biochemische Analyse
Biochemical Properties
Erythromycin A N-oxide is a minor analogue of the erythromycin complex isolated from Saccharopolyspora erythraea . It is a facile metabolite formed in vivo which can revert to erythromycin A under reducing conditions . Despite its synthetic preparation in the 1950s, the biological activity of Erythromycin A N-oxide has not been extensively studied .
Cellular Effects
Erythromycin, the parent compound of Erythromycin A N-oxide, is known to modulate neutrophil functions and ameliorate neutrophil-induced endothelial cell damage through the action of cyclic AMP-dependent protein kinase (PKA) and nitric oxide (NO)
Molecular Mechanism
Erythromycin A N-oxide is a potential impurity found in commercial preparations of erythromycin . Erythromycin, the parent compound, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It is effective against a host of bacterial genera
Temporal Effects in Laboratory Settings
It is known that the N-oxide is a facile metabolite formed in vivo which can revert to erythromycin A under reducing conditions .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Erythromycin A N-oxide in animal models are currently lacking. Erythromycin, the parent compound, has been used in veterinary medicine, with dosage guidelines established for dogs and cats .
Metabolic Pathways
Erythromycin A N-oxide is involved in the metabolic pathways of erythromycin. It is a minor analogue of the erythromycin complex and can revert to erythromycin A under reducing conditions
Transport and Distribution
Erythromycin, the parent compound, is known to be lipophilic and can be concentrated in fluids that are more acidic than plasma, including milk, prostatic fluid, and intracellular fluid .
Subcellular Localization
It is known that the parent compound erythromycin is concentrated in fluids that are more acidic than plasma, suggesting that it may localize in acidic subcellular compartments .
Eigenschaften
IUPAC Name |
(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIPOVCSQJTWHA-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213784 | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
992-65-4, 63950-90-3 | |
| Record name | Erythromycin A N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROMYCIN A N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Erythromycin A N-oxide produced?
A1: Erythromycin A N-oxide can be isolated directly from the fermentation broth of Saccharopolyspora erythraea, the bacterium responsible for producing erythromycin A. This isolation can be achieved using techniques like thin-layer chromatography and high-performance liquid chromatography. [] Interestingly, Erythromycin A N-oxide can also be produced through cosynthesis using specific mutant strains of Saccharopolyspora erythraea. These mutants are blocked in their usual erythromycin production pathway, leading to the accumulation of Erythromycin A N-oxide. []
Q2: What analytical techniques are employed to identify and quantify Erythromycin A N-oxide?
A2: Both thin-layer chromatography and high-performance liquid chromatography are effective methods for isolating and identifying Erythromycin A N-oxide from fermentation broths. [] These techniques allow researchers to separate Erythromycin A N-oxide from other compounds present in the broth and confirm its presence.
Q3: Are there any other noteworthy findings from the research on Erythromycin A N-oxide?
A3: Research presented at the Pharmaceutical and Biomedica Analysis Meeting [] and the symposium on "Disposition and Delivery of Peptide Drugs" [] may offer further insights into Erythromycin A N-oxide. Unfortunately, the specific details of these presentations are not available in the provided abstracts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




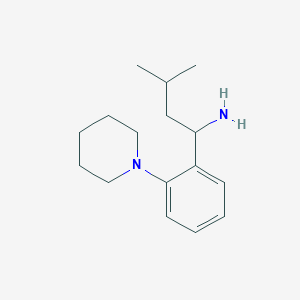

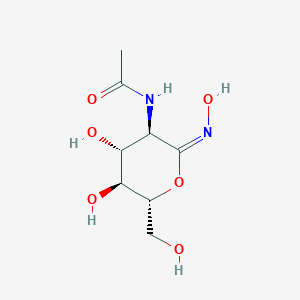
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
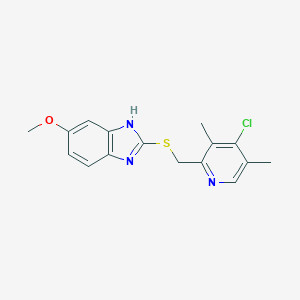
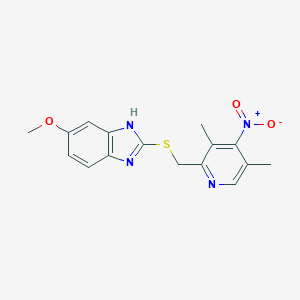

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
